molecular formula C15H18O2 B13602982 1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid

1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13602982
M. Wt: 230.30 g/mol
InChI Key: WIIBNUZNXCPNCR-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a cyclopropylphenyl group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often utilize the palladium-catalyzed hydrocarboxylation due to its efficiency and scalability. This method allows for the production of large quantities of the compound under controlled conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropylphenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Uniqueness: 1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a cyclopropylphenyl group and a cyclopentane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1-(4-cyclopropylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O2/c16-14(17)15(9-1-2-10-15)13-7-5-12(6-8-13)11-3-4-11/h5-8,11H,1-4,9-10H2,(H,16,17)

InChI Key

WIIBNUZNXCPNCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)C3CC3)C(=O)O

Origin of Product

United States

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